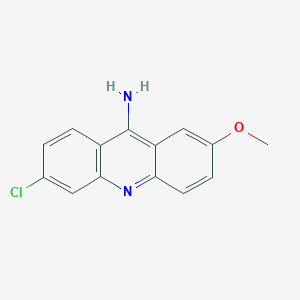

9-Amino-6-cloro-2-metoxacridina

Descripción general

Descripción

9-Amino-6-cloro-2-metoxacridina: es un compuesto químico conocido por sus propiedades únicas y aplicaciones en diversos campos científicos. Es una sonda fluorescente sensible al pH que se utiliza con frecuencia para medir los cambios en el pH vacuolar cuando un sustrato específico cruza el tonoplasto a través de un sistema putativo de antiporte H+/soluto . El compuesto tiene una fórmula molecular de C14H11ClN2O y un peso molecular de 258.70 g/mol .

Aplicaciones Científicas De Investigación

Química: 9-Amino-6-cloro-2-metoxacridina se utiliza ampliamente como sonda fluorescente en la investigación química. Sus propiedades sensibles al pH la hacen valiosa para estudiar el transporte de protones y los cambios de pH en varios sistemas químicos .

Biología: En la investigación biológica, el compuesto se utiliza para medir los cambios en el pH vacuolar y estudiar el transporte de sustratos específicos a través de las membranas. También se emplea como intercalador de ADN, uniéndose selectivamente a secuencias de poli (dA-dT) .

Medicina: La capacidad del compuesto para intercalar el ADN y sus propiedades fluorescentes lo hacen útil en la investigación médica para estudiar las interacciones con el ADN y desarrollar herramientas de diagnóstico .

Industria: En aplicaciones industriales, la this compound se utiliza en la producción de colorantes fluorescentes y como indicador de pH en varios procesos .

Mecanismo De Acción

El mecanismo de acción de la 9-Amino-6-cloro-2-metoxacridina implica su capacidad de intercalar en el ADN y unirse a secuencias específicas. Esta intercalación interrumpe la estructura del ADN y puede afectar varios procesos biológicos. Además, las propiedades fluorescentes sensibles al pH del compuesto le permiten actuar como una sonda para medir los cambios de pH en diferentes entornos .

Objetivos moleculares y vías:

Intercalación de ADN: El compuesto se une selectivamente a secuencias de poli (dA-dT) en el ADN, afectando su estructura y función.

Transporte de protones: Sus propiedades sensibles al pH le permiten monitorear el transporte de protones y los cambios de pH a través de las membranas.

Análisis Bioquímico

Biochemical Properties

9-Amino-6-chloro-2-methoxyacridine selectively binds to poly (d (A-T)) . The excitation of the 9-Amino-6-chloro-2-methoxyacridine-DNA complex is possible with most UV-light sources, making it compatible for use with both shorter- and longer-wavelength dyes .

Cellular Effects

9-Amino-6-chloro-2-methoxyacridine binds to membranes in the energized state and becomes quenched if a pH gradient forms . It has been extensively employed to follow cation and anion movement across membranes and to study the proton-pumping activity of various membrane-bound ATPases .

Molecular Mechanism

The molecular mechanism of 9-Amino-6-chloro-2-methoxyacridine involves its ability to intercalate into DNA . It selectively binds to poly (d (A-T)) sequences .

Transport and Distribution

9-Amino-6-chloro-2-methoxyacridine apparently binds to membranes in the energized state . It has been extensively employed to follow cation and anion movement across membranes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 9-Amino-6-cloro-2-metoxacridina generalmente implica la reacción de 6-cloro-2-metoxacridina con amoníaco o una amina en condiciones específicas. La reacción generalmente se lleva a cabo en un solvente como etanol o metanol a temperaturas elevadas para facilitar la formación del producto deseado .

Métodos de producción industrial: En entornos industriales, la producción de this compound puede implicar métodos más eficientes y escalables. Estos métodos a menudo incluyen el uso de reactores de flujo continuo y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones:

Oxidación: 9-Amino-6-cloro-2-metoxacridina puede sufrir reacciones de oxidación, típicamente en presencia de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: El compuesto se puede reducir utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio; típicamente se lleva a cabo en solventes acuosos u orgánicos.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio; generalmente se realiza en solventes como etanol o tetrahidrofurano.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir quinonas correspondientes, mientras que la reducción puede producir aminas o alcoholes .

Comparación Con Compuestos Similares

Compuestos similares:

Naranja de acridina: Otro colorante fluorescente utilizado para la tinción de ácidos nucleicos y la medición del pH.

Bromuro de etidio: Un intercalador de ADN que se utiliza comúnmente en biología molecular para teñir ácidos nucleicos.

Yoduro de propidio: Un colorante fluorescente que se intercala en el ADN y se utiliza para ensayos de viabilidad celular.

Unicidad: La 9-Amino-6-cloro-2-metoxacridina es única debido a su combinación de propiedades fluorescentes sensibles al pH y la capacidad de intercalación del ADN. Esta doble funcionalidad la hace particularmente valiosa para estudiar tanto el transporte de protones como las interacciones con el ADN en diversos campos científicos .

Propiedades

IUPAC Name |

6-chloro-2-methoxyacridin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O/c1-18-9-3-5-12-11(7-9)14(16)10-4-2-8(15)6-13(10)17-12/h2-7H,1H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHSSHCBRVYGJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188987 | |

| Record name | 9-Amino-6-chloro-2-methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3548-09-2 | |

| Record name | 6-Chloro-2-methoxy-9-acridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3548-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Amino-6-chloro-2-methoxyacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003548092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3548-09-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Amino-6-chloro-2-methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Amino-6-chloro-2-methoxyacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-Amino-6-chloro-2-methoxyacridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9EB8YPL49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 9-amino-6-chloro-2-methoxyacridine interact with DNA?

A1: 9-Amino-6-chloro-2-methoxyacridine acts as an intercalating agent, inserting itself between the base pairs of the DNA helix. [, , ] This interaction is often studied using abasic site models, where 9-amino-6-chloro-2-methoxyacridine preferentially binds to apyrimidinic sites compared to frameshift abasic sites. [] The binding is further enhanced when covalently linked to an oligonucleotide, leading to stable duplexes with complementary RNA due to intercalation. []

Q2: What are the downstream effects of 9-amino-6-chloro-2-methoxyacridine intercalation into DNA?

A2: The intercalation of 9-amino-6-chloro-2-methoxyacridine can have several downstream effects:

- Perturbation of DNA structure: This can lead to changes in DNA conformation and dynamics. [, , , ]

- Inhibition of DNA replication and transcription: The intercalation can interfere with the binding of enzymes and other factors involved in these processes. []

- Induction of DNA damage: In the presence of certain metal ions, like Lu(III), 9-amino-6-chloro-2-methoxyacridine can promote site-selective RNA scission. [, ] This activity is influenced by the linker structure and the acidity of the acridine derivative. [, ]

Q3: What is the molecular formula and weight of 9-amino-6-chloro-2-methoxyacridine?

A3: The molecular formula is C14H11ClN2O, and the molecular weight is 258.71 g/mol.

Q4: What are the key spectroscopic properties of 9-amino-6-chloro-2-methoxyacridine?

A4: 9-Amino-6-chloro-2-methoxyacridine exhibits distinct spectroscopic properties, making it a valuable probe in biochemical studies:

- UV-Vis absorption: It displays characteristic absorption bands in the ultraviolet-visible region, which are sensitive to its environment, particularly upon intercalation into DNA. [, , , ]

- Fluorescence: The fluorescence emission of 9-amino-6-chloro-2-methoxyacridine is also environment-sensitive, with quenching or enhancement observed upon interaction with DNA or specific bases like guanine and adenine, respectively. [, , ] This property makes it useful for studying DNA dynamics and interactions. []

Q5: How does the performance of 9-amino-6-chloro-2-methoxyacridine vary under different conditions?

A5: The stability and performance of 9-amino-6-chloro-2-methoxyacridine can be influenced by factors like:

- Solvent: Its spectroscopic properties are sensitive to the solvent environment, with significant changes observed between aqueous solutions and upon intercalation into DNA. [, , , ]

- pH: The acidity of the acridine derivative plays a crucial role in its RNA-activating ability in the presence of metal ions. []

- Temperature: Thermal stability studies of DNA duplexes containing 9-amino-6-chloro-2-methoxyacridine linked to oligonucleotides show variations depending on the linker structure and the type of abasic site. []

Q6: Does 9-amino-6-chloro-2-methoxyacridine exhibit any catalytic properties?

A6: While not a catalyst in the traditional sense, 9-amino-6-chloro-2-methoxyacridine, when conjugated to DNA and in the presence of Lanthanide ions like Lu(III), can selectively activate phosphodiester linkages in RNA, leading to its scission. [, ]

Q7: What factors influence the RNA-cleaving activity of 9-amino-6-chloro-2-methoxyacridine conjugates?

A7: Several factors influence the efficiency of RNA scission by 9-amino-6-chloro-2-methoxyacridine conjugates:

- Linker structure: The structure and rigidity of the linker connecting 9-amino-6-chloro-2-methoxyacridine to the oligonucleotide significantly impact RNA activation. Rigid, chiral linkers generally enhance site-selective RNA cleavage. [, ]

- Acridine acidity: The pKa of the acridine derivative plays a crucial role, with more acidic derivatives showing higher RNA-activating capabilities. []

- Type of abasic site: The specific type of abasic site present in the target DNA influences the binding affinity and cleavage efficiency. []

Q8: How is computational chemistry used to study 9-amino-6-chloro-2-methoxyacridine and its interactions?

A8: Computational methods like molecular modeling and quantum-chemical calculations provide valuable insights into the structural and electronic properties of 9-amino-6-chloro-2-methoxyacridine and its interactions with DNA. [] These techniques help in:

- Structure determination: NMR data combined with energy minimization methods are used to elucidate the three-dimensional structures of 9-amino-6-chloro-2-methoxyacridine derivatives complexed with DNA containing abasic sites. []

- Understanding binding modes: Modeling studies help in understanding the specific interactions between 9-amino-6-chloro-2-methoxyacridine and DNA bases, like the formation of Hoogsteen base pairing with thymine in abasic site models. []

- Predicting electron transfer dynamics: Quantum-chemical calculations can predict the rates of photoinduced hole injection into DNA by 9-amino-6-chloro-2-methoxyacridine derivatives, taking into account factors like driving force, reorganization energy, and electronic couplings. []

Q9: How do structural modifications of 9-amino-6-chloro-2-methoxyacridine affect its activity?

A9: Modifications to the 9-amino-6-chloro-2-methoxyacridine scaffold, particularly the linker and the substituents on the acridine ring, significantly influence its DNA binding, RNA cleavage activity, and spectroscopic properties. [, , , ]

- Linker modifications: Changing the linker length, flexibility, and chirality affects the stability of the DNA duplex, the positioning of the acridine ring, and consequently, its intercalation and RNA-cleaving abilities. [, ]

- Acridine substitutions: Introducing different substituents on the acridine ring, particularly at the 2- and 9- positions, alters its acidity (pKa), influencing its interaction with DNA and its ability to participate in RNA activation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate](/img/structure/B163337.png)

![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B163338.png)

![2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B163346.png)

![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)

![2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B163361.png)